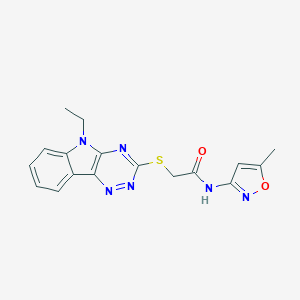![molecular formula C23H15N3O3 B394657 [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE](/img/structure/B394657.png)
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE is a nitrogen-containing heterocyclic compound. It is part of the indenoquinoxaline family, which is known for its diverse chemical reactivity and potential pharmacological activities . These compounds are often used as intermediates in organic synthesis and have shown promise in various pharmaceutical applications .
Preparation Methods
The synthesis of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE typically involves the condensation of hydrazine with aldehydes or ketones under reflux conditions . This process can be catalyzed by various agents, including copper and iodine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted derivatives of the original compound .
Scientific Research Applications
In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it has shown potential as a therapeutic agent for conditions such as neuroinflammation and ischemia-reperfusion injury . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of [(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, including anti-inflammatory and neuroprotective effects .
Comparison with Similar Compounds
[(11Z)-11H-INDENO[1,2-B]QUINOXALIN-11-YLIDENE]AMINO 4-METHOXYBENZOATE is unique among similar compounds due to its specific structure and reactivity . Similar compounds include other indenoquinoxaline derivatives, such as 11H-indeno[1,2-b]quinoxalin-11-one-2-(4-ethylbenzylidene)hydrazone . These compounds share some chemical properties but differ in their specific applications and biological activities .
Properties
Molecular Formula |
C23H15N3O3 |
|---|---|
Molecular Weight |
381.4g/mol |
IUPAC Name |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] 4-methoxybenzoate |
InChI |
InChI=1S/C23H15N3O3/c1-28-15-12-10-14(11-13-15)23(27)29-26-21-17-7-3-2-6-16(17)20-22(21)25-19-9-5-4-8-18(19)24-20/h2-13H,1H3/b26-21- |
InChI Key |
UZGTZMRNPSLYKX-QLYXXIJNSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)O/N=C\2/C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)ON=C2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[10-(1-Methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394574.png)
![2-chloro-5-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid](/img/structure/B394576.png)
![2-Chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B394577.png)
![5-AMINO-3-[(1Z)-1-CYANO-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]FURAN-2-YL}ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B394578.png)
![1,1,10,10,10a-pentamethyl-5,6,10,10a-tetrahydro-1H-di[1,3]oxazolo[3,4-d:4,3-g][1,4]diazepine-3,8-dione](/img/structure/B394582.png)
![5-(1-Adamantylcarbonyl)-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394585.png)

![2,8-Dimethyl-5-(2-naphthoyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B394590.png)
![10-{[(4,6-diphenyl-2-pyrimidinyl)sulfanyl]acetyl}-10H-phenothiazine](/img/structure/B394591.png)
![N-[2-({2-oxo-2-[(tetrahydro-2-furanylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]cyclohexanecarboxamide](/img/structure/B394592.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B394593.png)
![N-(NAPHTHALEN-1-YL)-2-({5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B394594.png)
![3-methyl-2-{[(6-nitro-1H-indol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B394596.png)
![Propyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B394597.png)
